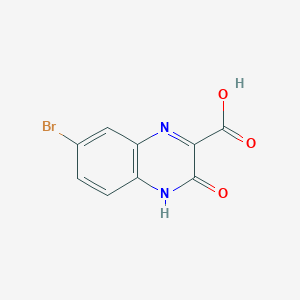

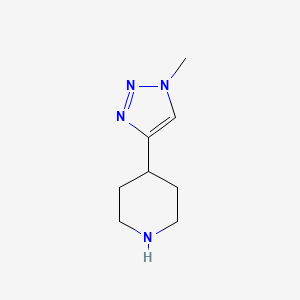

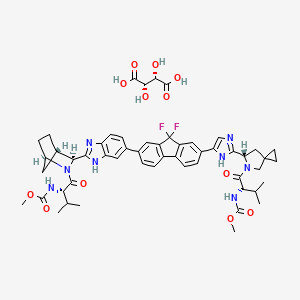

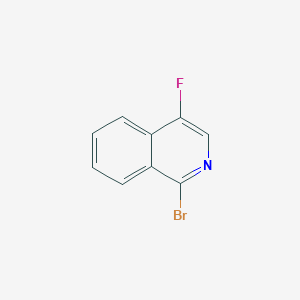

![molecular formula C24H16N2O4S2 B1513241 3,8-双(2,3-二氢噻吩并[3,4-b][1,4]二氧杂环-5-基)-1,10-菲咯啉 CAS No. 1001330-07-9](/img/structure/B1513241.png)

3,8-双(2,3-二氢噻吩并[3,4-b][1,4]二氧杂环-5-基)-1,10-菲咯啉

描述

“3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline” is a type of organic compound . It’s related to a class of compounds that have been studied due to their desirable physical and electronic properties . These compounds can be modified at the molecular level through synthetic modification, which can greatly affect their electronic properties .

Synthesis Analysis

The synthesis of similar compounds involves chemical reactions under specific conditions . For instance, 2,3-dihydrothieno[3,4-b][1,4]dioxin was dissolved in THF under a nitrogen atmosphere and mixed for nearly 1 hour. This solution was then cooled down to -70 °C with the help of liquid nitrogen and an acetone mixture .Molecular Structure Analysis

The molecular structure of these compounds is characterized by techniques such as Fourier transform infrared (FTIR), proton nuclear magnetic resonance, and carbon nuclear magnetic resonance spectroscopy . The electronic effect of the substituents on the heteroaromatic ligand has been reviewed in the solid state .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various techniques. The value of the energy band gap is estimated to be 3.0–4.5 eV for synthesized compounds . Photophysical features were analyzed through photoluminescence spectrometer, which indicates a strong impact of the substituents on the photoluminescent properties of the phenanthroline ligand .科学研究应用

合成与光谱性质

黄等人 (2008) 的另一项相关研究涉及 3,8-双苯基-1,10-菲咯啉衍生物的合成和表征,这些衍生物是具有游离硫醇基团的化合物的先驱。研究了这些化合物及其钌(II)配合物在与金纳米粒子形成纳米复合结中的潜力。这项研究说明了此类化合物在纳米技术和材料科学中的重要性,特别是在分子结和电子器件的开发中 (Huang 等,2008)。

近红外发光性质

侯等人 (2013) 对镧系元素双(β-二酮)配合物(包括使用 1,10-菲咯啉作为配体)的研究表明,这些配合物在可见光激发下能够发射近红外发光。这项工作强调了此类配合物在电信和生物成像中的潜在应用,其中近红外发光材料因其更深的组织穿透性和更小的光损伤而备受重视 (Hou 等,2013)。

光致变色和发光转换

Yam 等人 (2004) 合成了一种含有 1,10-菲咯啉的光致变色配体,通过光致变色反应演示了发射态的可逆转换。这项研究突出了 3,8-双(2,3-二氢噻吩并[3,4-b][1,4]二氧杂环-5-基)-1,10-菲咯啉类似物在开发用于光学数据存储和分子开关的光响应材料中的潜力 (Yam 等,2004)。

电致变色聚合物

Durmus 等人 (2007) 对包含 3,4-乙撑二氧噻吩和喹喔啉单元的电致变色聚合物的研究与 3,8-双(2,3-二氢噻吩并[3,4-b][1,4]二氧杂环-5-基)-1,10-菲咯啉的结构密切相关,揭示了它们作为具有优异光学性能的绿色聚合材料的潜力。这项研究对于开发智能窗户、显示器和其他电致变色器件具有重要意义 (Durmus 等,2007)。

作用机制

未来方向

The future directions in the study of these compounds could involve further exploration of their optoelectronic applications due to their remarkable and novel attributes . Additionally, more research could be conducted to better understand their doping mechanisms and to optimize their electronic properties .

属性

IUPAC Name |

3,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O4S2/c1-2-14-8-16(24-22-18(12-32-24)28-4-6-30-22)10-26-20(14)19-13(1)7-15(9-25-19)23-21-17(11-31-23)27-3-5-29-21/h1-2,7-12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNJFZNRZQYNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC=C2O1)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)C6=C7C(=CS6)OCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857032 | |

| Record name | 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline | |

CAS RN |

1001330-07-9 | |

| Record name | 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。